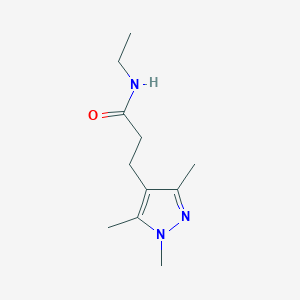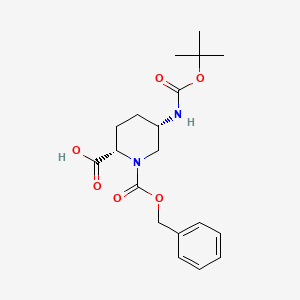
2-Chloro-5-methylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyrimidine-4-carboxamide typically involves the chlorination of 5-methylpyrimidine-4-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methylpyrimidine-4-carboxamide in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
化学反应分析
Types of Reactions
2-Chloro-5-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products such as 2-azido-5-methylpyrimidine-4-carboxamide, 2-thiocyanato-5-methylpyrimidine-4-carboxamide, or 2-methoxy-5-methylpyrimidine-4-carboxamide.
Oxidation: Products such as 2-chloro-5-methylpyrimidine-4-carboxylic acid.
Reduction: Products such as 2-chloro-5-methylpyrimidine-4-amine or 2-chloro-5-methylpyrimidine-4-alcohol.
科学研究应用
2-Chloro-5-methylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 2-Chloro-5-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, depending on the target enzyme.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid
- 2-Chloro-5-methylpyrimidine
- 5-Methyl-2-chloropyrimidine
Uniqueness
2-Chloro-5-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
2-chloro-5-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-9-6(7)10-4(3)5(8)11/h2H,1H3,(H2,8,11) |
InChI 键 |
XFVBAWDWXCXIEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


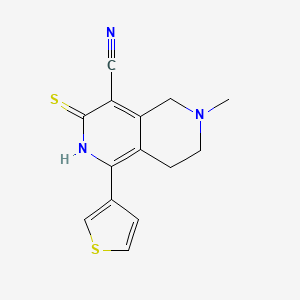
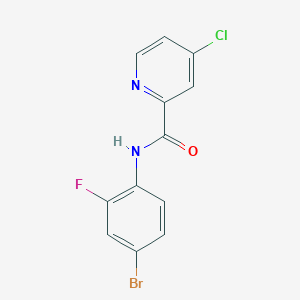

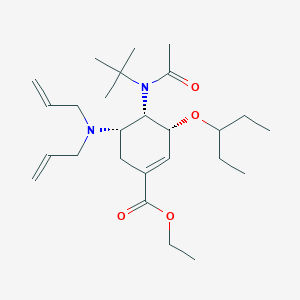
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
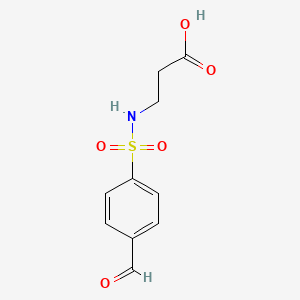
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
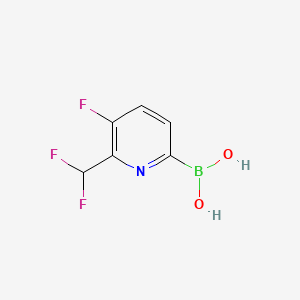
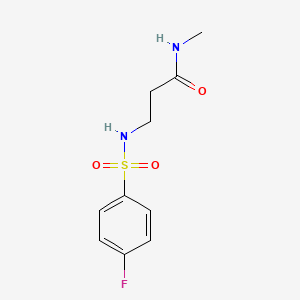
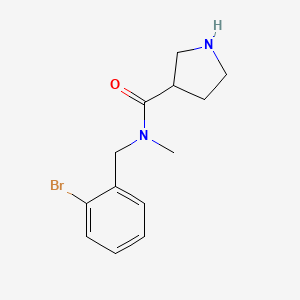
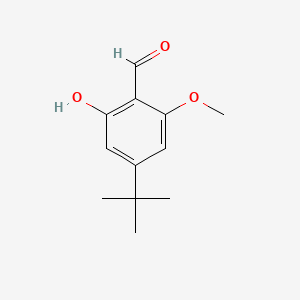
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
